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Compound Name: Fgfr-IN-11

Cat. No.: B12392849 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fgfr-IN-11, a potent and

irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor. This document details its

mechanism of action, presents key quantitative data, outlines experimental protocols for its

evaluation, and visualizes its context within cellular signaling and drug discovery workflows.

Introduction
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when

aberrantly activated through mutations, amplifications, or fusions, can act as oncogenic drivers

in a variety of cancers.[1][2][3][4] Fgfr-IN-11 (also referred to as compound I-5) is an orally

active, covalent inhibitor designed to target the FGFR family.[1] Its irreversible binding

mechanism offers the potential for durable target inhibition and potent anti-tumor activity. This

guide serves as a technical resource for researchers investigating FGFR-driven cancers and

evaluating the therapeutic potential of Fgfr-IN-11.

Quantitative Data Summary
The following tables summarize the key in vitro potency and cellular activity of Fgfr-IN-11.

Table 1: In Vitro Kinase Inhibitory Activity of Fgfr-IN-11
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Target IC50 (nM)

FGFR1 9.9

FGFR2 3.1

FGFR3 16

FGFR4 1.8

Data sourced from MedChemExpress and Hu S,

et al. J Med Chem. 2023.[1]

Table 2: Anti-proliferative Activity of Fgfr-IN-11 in Cancer Cell Lines

Cell Line Cancer Type FGFR Status IC50 (nM)

NCI-H1581
Non-Small Cell Lung

Cancer
FGFR1 Amplification < 2

SNU-16 Gastric Cancer FGFR2 Amplification < 2

Huh-7
Hepatocellular

Carcinoma
Not specified 15.63

Hep3B
Hepatocellular

Carcinoma
Not specified 52.6

Data sourced from

MedChemExpress

and Hu S, et al. J Med

Chem. 2023.[1]

Signaling Pathway
The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition

by Fgfr-IN-11. Upon ligand (FGF) binding, FGFRs dimerize and autophosphorylate, activating

downstream pathways such as the RAS-MAPK and PI3K-AKT cascades, which drive cell

proliferation and survival. Fgfr-IN-11 covalently binds to the kinase domain, blocking this

signaling cascade.
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Caption: FGFR signaling pathway and inhibition by Fgfr-IN-11.
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Experimental Protocols
Detailed methodologies for key experiments in the evaluation of Fgfr-IN-11 are provided below.

These protocols are based on standard practices and the methodologies reported in the

primary literature describing Fgfr-IN-11.

In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Fgfr-IN-11 against

FGFR family kinases.

Materials:

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

Fgfr-IN-11 (stock solution in DMSO)

ATP

Appropriate kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

Substrate (e.g., poly(E,Y)4:1)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well plates

Plate reader

Procedure:

Prepare serial dilutions of Fgfr-IN-11 in DMSO and then in kinase buffer.

Add the diluted Fgfr-IN-11 or DMSO (vehicle control) to the wells of a 384-well plate.

Add the recombinant FGFR kinase to the wells.

Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for

inhibitor binding.
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Initiate the kinase reaction by adding a mixture of ATP and substrate.

Incubate for the reaction time (e.g., 60 minutes) at 30°C.

Stop the reaction and measure the kinase activity using a suitable detection reagent

according to the manufacturer's protocol.

Calculate the percent inhibition for each Fgfr-IN-11 concentration relative to the vehicle

control.

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Cell Viability Assay
Objective: To assess the anti-proliferative effect of Fgfr-IN-11 on cancer cell lines.

Materials:

Cancer cell lines (e.g., NCI-H1581, SNU-16, Huh-7, Hep3B)

Complete cell culture medium

Fgfr-IN-11 (stock solution in DMSO)

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

96-well clear-bottom plates

Plate reader

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of Fgfr-IN-11 in complete cell culture medium.
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Remove the existing medium from the cells and add the medium containing the various

concentrations of Fgfr-IN-11 or DMSO (vehicle control).

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2

incubator.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate as required by the reagent.

Measure the luminescence or absorbance using a plate reader.

Calculate the percent viability for each concentration relative to the vehicle control.

Determine the IC50 value by plotting the percent viability against the log of the inhibitor

concentration and fitting to a dose-response curve.

Western Blot Analysis
Objective: To evaluate the effect of Fgfr-IN-11 on FGFR signaling pathway activation in cells.

Materials:

Cancer cell line expressing the target FGFR

Fgfr-IN-11

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer apparatus and membranes (e.g., PVDF)

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-

ERK, anti-GAPDH or β-actin)
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HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Culture cells to approximately 80% confluency.

Treat the cells with various concentrations of Fgfr-IN-11 or DMSO for a specified time.

If required, stimulate the cells with an appropriate FGF ligand to induce receptor

phosphorylation.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Quantify the protein concentration of the lysates.

Denature the protein samples and separate them by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.

Analyze the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Model
Objective: To assess the anti-tumor efficacy of Fgfr-IN-11 in a mouse model.
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Materials:

Immunocompromised mice (e.g., nude mice)

Cancer cell line known to form tumors (e.g., Huh-7 or NCI-H1581)

Matrigel (optional)

Fgfr-IN-11 formulation for oral administration

Vehicle control

Calipers for tumor measurement

Animal balance

Procedure:

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally

mixed with Matrigel) into the flank of each mouse.

Monitor the mice for tumor growth.

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment

and control groups.

Administer Fgfr-IN-11 (e.g., 60 mg/kg) or vehicle control orally, once daily (QD), for a

specified duration (e.g., 21 days).[1]

Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be

calculated using the formula: (Length x Width²)/2.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weighing, immunohistochemistry).

Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.

Experimental Workflow
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The following diagram outlines a typical workflow for the preclinical evaluation of a kinase

inhibitor like Fgfr-IN-11, from initial in vitro screening to in vivo efficacy studies.
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Caption: A typical preclinical workflow for kinase inhibitor evaluation.
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Conclusion
Fgfr-IN-11 is a potent, irreversible pan-FGFR inhibitor with significant anti-proliferative activity

in cancer cell lines driven by FGFR alterations and demonstrated anti-tumor efficacy in vivo.

The data and protocols presented in this guide provide a solid foundation for researchers to

further explore the therapeutic potential of Fgfr-IN-11 in the context of oncogenic driver

research. The provided methodologies can be adapted to specific research questions and

experimental setups, facilitating the robust evaluation of this promising targeted therapy agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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